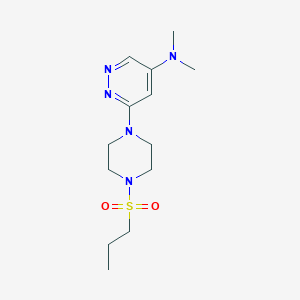

N,N-dimethyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyridazin-4-amine

Description

Properties

IUPAC Name |

N,N-dimethyl-6-(4-propylsulfonylpiperazin-1-yl)pyridazin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N5O2S/c1-4-9-21(19,20)18-7-5-17(6-8-18)13-10-12(16(2)3)11-14-15-13/h10-11H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOLCTFAOAUYAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCN(CC1)C2=NN=CC(=C2)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyridazin-4-amine typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The key steps in the synthesis include:

Cyclization of 1,2-diamine derivatives: This step involves the reaction of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to form protected piperazines.

Deprotection and further cyclization: The protected piperazines are then deprotected using reagents like PhSH (thiophenol), followed by selective intramolecular cyclization to yield the desired piperazinopyrrolidinones.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyridazin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent research has indicated that compounds similar to N,N-dimethyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyridazin-4-amine exhibit significant anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines by inhibiting specific protein kinases involved in cell proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a potential candidate for developing new antibiotics .

Neuropharmacological Effects

Given the structural similarities with known neuroactive compounds, there is ongoing research into the neuropharmacological effects of this compound. Early findings suggest it may have anxiolytic and antidepressant-like effects in animal models, warranting further investigation into its mechanism of action .

Case Study 1: Anticancer Evaluation

In a study published in 2023, researchers synthesized a series of pyridazine derivatives, including this compound. These compounds were screened against several cancer cell lines (e.g., A549 lung cancer cells). Results indicated that the compound exhibited IC50 values in the low micromolar range, demonstrating potent anticancer activity .

Case Study 2: Antimicrobial Screening

A separate study assessed the antimicrobial efficacy of various sulfonamide derivatives, including our compound of interest. The results showed significant inhibition against Gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections .

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyridazin-4-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations and Core Heterocycles

Table 1: Structural Comparison of Pyridazine/Pyrimidine-Based Piperazine Derivatives

*Calculated based on molecular formula C₁₃H₂₃N₅O₂S.

Key Observations:

- Core Heterocycle: The target compound’s pyridazine core (a six-membered ring with two adjacent nitrogen atoms) offers distinct electronic properties compared to pyrimidine (two non-adjacent nitrogens) or pyrazolo-pyrimidine cores. Pyridazines are less common in drug design but may enhance solubility due to increased polarity .

- Sulfonyl groups are often used to improve metabolic stability and target affinity .

Physicochemical Properties

Table 2: Property Comparison of Selected Compounds

| Compound Name | Molecular Weight | LogP* (Predicted) | Water Solubility (mg/mL)* | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | ~313.42 | 1.2 | 0.8 | Sulfonyl, dimethylamine |

| 6-(4-Isopropylpiperazin-1-yl)-N-methylpyrimidin-4-amine | 235.33 | 0.5 | 3.2 | Isopropyl, methylamine |

| N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine | ~250.34 | 1.8 | 1.5 | Butylamine, unsubstituted piperazine |

| 6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | 463.96 | 3.1 | 0.1 | Benzyl, chloro-methoxyphenyl |

*Predicted using ChemAxon software.

Key Observations:

- Lipophilicity (LogP): The target compound’s LogP (~1.2) balances polar sulfonyl and nonpolar propyl groups, making it more hydrophilic than benzyl-substituted analogs (LogP >3) but less than isopropyl derivatives (LogP ~0.5) .

- Solubility : The sulfonyl group likely improves aqueous solubility (~0.8 mg/mL) compared to bulky hydrophobic groups (e.g., benzyl in ).

Biological Activity

N,N-Dimethyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyridazin-4-amine is a complex organic compound with a unique molecular structure that positions it as a candidate for various biological applications, particularly in medicinal chemistry. This article delves into its biological activity, potential therapeutic applications, and the underlying mechanisms based on available research.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 348.42 g/mol. Its structure features a pyridazine core linked to a piperazine moiety, which is known for its diverse biological activities.

Inhibition Studies

Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes. For instance, studies on piperazine derivatives have shown potential as inhibitors of cytochrome P450 enzymes, which are involved in drug metabolism and synthesis of cholesterol and steroids .

Comparative Biological Activity

The following table summarizes the biological activities of compounds structurally related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Pyrazolo[3,4-b]pyridine derivatives | Contains pyrazole ring | Antitumor activity |

| 2-Aminopyridine derivatives | Pyridine core with amino groups | Enzyme inhibitors |

| Piperazine-based compounds | Piperazine ring systems | Neuropharmacological effects |

This comparison highlights the potential for this compound to exhibit unique biological properties due to its specific combination of functional groups.

Antitumor Potential

A study investigating the antitumor effects of piperazine derivatives found that certain analogs exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in tumor growth .

Enzyme Inhibition

Recent research has focused on the enzyme inhibition capabilities of related compounds. For instance, N-substituted piperazines have been shown to inhibit enzymes involved in sterol biosynthesis in Leishmania species, suggesting that similar mechanisms might be applicable to this compound .

Future Directions for Research

Given the structural features and preliminary findings regarding similar compounds, future research should focus on:

- In Vitro Studies : Detailed enzyme inhibition studies to establish specific targets and mechanisms.

- In Vivo Studies : Evaluating the therapeutic efficacy and safety profile in animal models.

- Structure-Activity Relationship (SAR) Analysis : Exploring modifications to enhance potency and selectivity.

Q & A

Q. How to mitigate solubility limitations in biological assays?

- Methodological Answer :

- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.

- Pro-drug Design : Introduce hydrolyzable groups (e.g., acetate esters) to enhance aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.